molecular formula C7H6BrF2N B6233640 4-bromo-3-(difluoromethyl)aniline CAS No. 1261760-16-0

4-bromo-3-(difluoromethyl)aniline

Cat. No.: B6233640
CAS No.: 1261760-16-0
M. Wt: 222
InChI Key:
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Description

4-Bromo-3-(difluoromethyl)aniline: is an organic compound with the molecular formula C7H6BrF2N. It is characterized by the presence of a bromine atom and a difluoromethyl group attached to an aniline ring.

Safety and Hazards

The safety data sheet for similar compounds indicates that they are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

The future directions of research involving 4-bromo-3-(difluoromethyl)aniline could involve its use in the synthesis of kinase inhibitors . The difluoromethyl group on the aniline substitution of a 4-anilinoquinoline kinase inhibitor motif is considered versatile . This suggests potential for further exploration in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-(difluoromethyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . Another method involves the photoinduced difluoroalkylation of anilines , which provides access to difluoroalkyl anilines under mild conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes . These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(difluoromethyl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

Scientific Research Applications

4-Bromo-3-(difluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-(difluoromethyl)aniline is unique due to the presence of the difluoromethyl group, which can impart different chemical and biological properties compared to its trifluoromethyl analogs. This uniqueness can be leveraged in the design of new molecules with specific desired properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-3-(difluoromethyl)aniline involves the bromination of 3-(difluoromethyl)aniline followed by purification and isolation of the desired product.", "Starting Materials": [ "3-(difluoromethyl)aniline", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Water", "Organic solvents (e.g. dichloromethane, ethanol)" ], "Reaction": [ "Step 1: Dissolve 3-(difluoromethyl)aniline in an organic solvent (e.g. dichloromethane) and add bromine dropwise with stirring.", "Step 2: After the addition of bromine is complete, continue stirring for an additional 30 minutes to ensure complete reaction.", "Step 3: Add sodium hydroxide solution to the reaction mixture to neutralize any remaining acid.", "Step 4: Extract the product with an organic solvent (e.g. dichloromethane) and wash with water to remove any impurities.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Purify the crude product by recrystallization or column chromatography using an appropriate solvent system (e.g. ethanol).", "Step 7: Characterize the purified product using spectroscopic techniques (e.g. NMR, IR) to confirm its identity as 4-bromo-3-(difluoromethyl)aniline." ] }

CAS No.

1261760-16-0

Molecular Formula

C7H6BrF2N

Molecular Weight

222

Purity

95

Origin of Product

United States

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